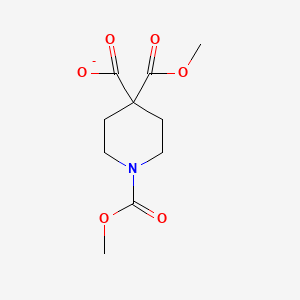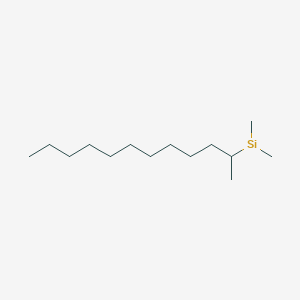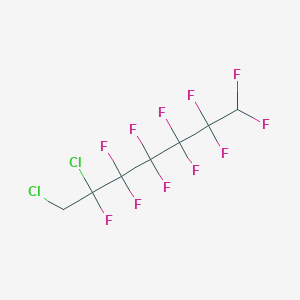
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is a highly fluorinated and chlorinated derivative of heptane. This compound is characterized by the presence of multiple fluorine and chlorine atoms, which significantly alter its chemical properties compared to its parent hydrocarbon, heptane. The extensive halogenation makes it a compound of interest in various scientific and industrial applications due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- typically involves the halogenation of heptane. The process can be carried out through a series of substitution reactions where hydrogen atoms in heptane are replaced by fluorine and chlorine atoms. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane is exposed to a mixture of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure complete halogenation. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although the presence of multiple halogen atoms makes it relatively resistant to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially halogenated heptane derivatives, while reduction can lead to the formation of heptane with fewer halogen atoms.
科学研究应用
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of extensive halogenation on hydrocarbon reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated compounds’ toxicity and bioaccumulation.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific halogenation patterns for activity.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings due to its stability and unique chemical properties.
作用机制
The mechanism by which Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple halogen atoms allows for strong intermolecular interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Another highly fluorinated derivative of heptane with similar properties but different halogenation patterns.
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: A compound with an additional fluorine atom compared to Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-.
Uniqueness
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is unique due to its specific pattern of halogenation, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms in specific positions on the heptane backbone results in a compound with unique reactivity and stability, making it valuable for various specialized applications.
属性
CAS 编号 |
538345-75-4 |
|---|---|
分子式 |
C7H3Cl2F11 |
分子量 |
366.98 g/mol |
IUPAC 名称 |
6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoroheptane |
InChI |
InChI=1S/C7H3Cl2F11/c8-1-3(9,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
InChI 键 |
PLFZRLCDPFGDKI-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


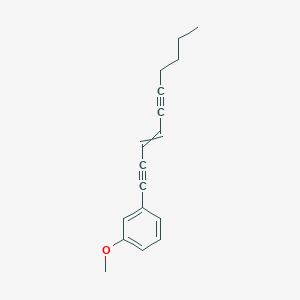
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
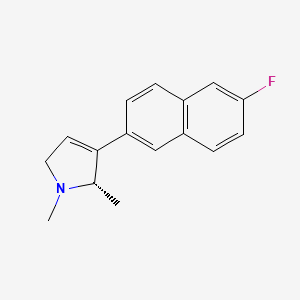
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)

![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

